molecular formula C6H9NOS B6177634 (5-ethyl-1,2-oxazol-3-yl)methanethiol CAS No. 2742652-54-4

(5-ethyl-1,2-oxazol-3-yl)methanethiol

Cat. No.: B6177634
CAS No.: 2742652-54-4
M. Wt: 143.2
InChI Key:
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Description

(5-ethyl-1,2-oxazol-3-yl)methanethiol is an organic compound characterized by the presence of an oxazole ring substituted with an ethyl group at the 5-position and a methanethiol group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-ethyl-1,2-oxazol-3-yl)methanethiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl isocyanate with a suitable α,β-unsaturated carbonyl compound, followed by thiolation to introduce the methanethiol group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(5-ethyl-1,2-oxazol-3-yl)methanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The oxazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The methanethiol group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

(5-ethyl-1,2-oxazol-3-yl)methanethiol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (5-ethyl-1,2-oxazol-3-yl)methanethiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The oxazole ring may also interact with nucleic acids and other biomolecules, influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • (5-methyl-1,2-oxazol-3-yl)methanethiol
  • (3-methyl-1,2-oxazol-5-yl)methanethiol
  • (3-methoxy-1,2-oxazol-5-yl)methanethiol

Uniqueness

(5-ethyl-1,2-oxazol-3-yl)methanethiol is unique due to the presence of the ethyl group at the 5-position of the oxazole ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (5-ethyl-1,2-oxazol-3-yl)methanethiol involves the reaction of 5-ethyl-3-hydroxy-1,2-oxazole with thionyl chloride followed by reaction with sodium hydride and methyl iodide.", "Starting Materials": [ "5-ethyl-3-hydroxy-1,2-oxazole", "thionyl chloride", "sodium hydride", "methyl iodide" ], "Reaction": [ "Step 1: 5-ethyl-3-hydroxy-1,2-oxazole is reacted with thionyl chloride in the presence of pyridine to form 5-ethyl-3-chloro-1,2-oxazole.", "Step 2: The resulting product from step 1 is then reacted with sodium hydride in DMF to form the corresponding thiol, 5-ethyl-3-mercapto-1,2-oxazole.", "Step 3: Finally, the thiol from step 2 is reacted with methyl iodide in the presence of potassium carbonate to form (5-ethyl-1,2-oxazol-3-yl)methanethiol." ] }

CAS No.

2742652-54-4

Molecular Formula

C6H9NOS

Molecular Weight

143.2

Purity

95

Origin of Product

United States

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